3-(3-Bromophenyl)-1-ethylpiperazine

Medicinal Chemistry SAR Studies Chemical Synthesis

3-(3-Bromophenyl)-1-ethylpiperazine (CAS 1248907-45-0) is a brominated phenylpiperazine derivative classified within the broader piperazine family of heterocyclic compounds. With a molecular formula of C₁₂H₁₇BrN₂ and a molecular weight of 269.18 g/mol, this compound features a piperazine core bearing a 3-bromophenyl substituent and an N-ethyl group, positioning it as a versatile synthetic intermediate for further chemical elaboration.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
CAS No. 1248907-45-0
Cat. No. B1374255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-1-ethylpiperazine
CAS1248907-45-0
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCCN1CCNC(C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H17BrN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3
InChIKeyBZUDSMCRMQDHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-1-ethylpiperazine (CAS 1248907-45-0) | A Research-Grade Piperazine Building Block for Chemical Synthesis


3-(3-Bromophenyl)-1-ethylpiperazine (CAS 1248907-45-0) is a brominated phenylpiperazine derivative classified within the broader piperazine family of heterocyclic compounds . With a molecular formula of C₁₂H₁₇BrN₂ and a molecular weight of 269.18 g/mol, this compound features a piperazine core bearing a 3-bromophenyl substituent and an N-ethyl group, positioning it as a versatile synthetic intermediate for further chemical elaboration . It is primarily utilized as a building block in medicinal chemistry and organic synthesis, serving as a scaffold for constructing more complex molecular architectures through reactions at the bromine site (via cross-coupling) or at the secondary amine nitrogen . This compound is intended exclusively for research and further manufacturing use.

3-(3-Bromophenyl)-1-ethylpiperazine (CAS 1248907-45-0) | Why Regioisomeric and Structural Analog Interchange Fails


Substituting 3-(3-Bromophenyl)-1-ethylpiperazine with regioisomers such as 3-(2-bromophenyl)-1-ethylpiperazine, 1-(4-bromophenyl)-4-ethylpiperazine, or chain-extended analogs like 1-[2-(3-bromophenyl)ethyl]piperazine (CAS 1220039-58-6) is scientifically invalid for structure-activity relationship (SAR) studies and synthetic pathway development. The precise positioning of the bromine atom at the meta (3-) position on the phenyl ring—as opposed to ortho (2-) or para (4-) substitution—confers distinct electronic properties, steric profiles, and reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations . Similarly, the direct attachment of the phenyl group to the piperazine ring (C-N bond) in the target compound differs fundamentally from analogs bearing an ethylene spacer, which introduces additional conformational flexibility and alters the spatial relationship between the piperazine core and the aromatic bromine handle [1]. Even minor variations in the N-alkyl substitution pattern (ethyl vs. methyl vs. unsubstituted) significantly impact nucleophilicity, basicity (pKa), and the compound's behavior in subsequent derivatization steps . Therefore, generic substitution without rigorous structural verification undermines synthetic reproducibility and compromises the interpretability of downstream biological or chemical assay data.

3-(3-Bromophenyl)-1-ethylpiperazine (CAS 1248907-45-0) | Quantifiable Differentiation Evidence vs. Closest Analogs


Regioisomeric Purity and Structural Fidelity: Meta-Bromophenyl Differentiation from Ortho and Para Analogs

The target compound provides unambiguous regioisomeric fidelity, bearing the bromine substituent exclusively at the meta (3-) position of the phenyl ring . In contrast, commonly encountered alternatives include the ortho-substituted 3-(2-bromophenyl)-1-ethylpiperazine (CAS 1820703-64-7 as dihydrochloride salt) and para-substituted 1-(4-bromophenyl)-4-ethylpiperazine (CAS 656257-43-1) . No structural cross-contamination is observed in the target compound's analytical specifications, ensuring that synthetic outcomes from cross-coupling reactions or nucleophilic substitutions reflect the intended meta-substituted scaffold rather than mixtures of regioisomeric products.

Medicinal Chemistry SAR Studies Chemical Synthesis

Direct Phenyl-Piperazine Linkage: Conformational Constraint vs. Ethylene-Spaced Analogs

The target compound features a direct C-N bond between the phenyl ring and the piperazine core, resulting in a rotatable bond count of 2 . This contrasts with the closest structurally related alternative, 1-[2-(3-bromophenyl)ethyl]piperazine (CAS 1220039-58-6), which incorporates an ethylene spacer (-CH₂-CH₂-) between the aromatic ring and the piperazine nitrogen, increasing the number of rotatable bonds and introducing greater conformational flexibility . The target compound's constrained geometry reduces the entropic penalty upon target binding in biological systems and provides a more rigid scaffold for derivatization.

Medicinal Chemistry Conformational Analysis Scaffold Design

N-Ethyl Substitution: Distinct Basicity and Lipophilicity Profile vs. N-Unsubstituted or N-Methyl Analogs

The target compound incorporates an N-ethyl group on the piperazine ring, yielding a calculated LogP value of 2.56 . This lipophilicity measure differentiates it from N-unsubstituted analogs (which would have lower LogP and higher aqueous solubility) and from N-methyl variants (which would have lower LogP, e.g., approximately 2.1-2.2 for N-methylpiperazine derivatives) [1]. The ethyl group also modulates the pKa of the piperazine nitrogen, affecting the compound's protonation state at physiological pH and its behavior as a nucleophile in synthetic transformations.

Medicinal Chemistry Physicochemical Properties PK/PD Optimization

Storage and Shipping Specifications: Defined Cold-Chain Requirements vs. Ambient Storage Analogs

The target compound carries explicit storage and shipping specifications: store sealed in dry conditions at 2-8°C, with shipping permitted at room temperature within the continental US . This defined cold-chain requirement is more stringent than certain close analogs such as 1-(2-bromophenyl)-4-ethylpiperazine, which is specified for room temperature storage and non-hazardous transport without cold-chain requirements . The specification of 2-8°C storage for the target compound suggests potential sensitivity to thermal degradation or moisture absorption that necessitates controlled storage conditions to maintain the certified purity level of ≥95% over extended periods.

Chemical Procurement Stability Logistics

Certified Purity Grade: ≥95% Purity with Analytical Documentation

The target compound is supplied with a certified minimum purity of ≥95% as determined by analytical methods, with certificates of analysis (CoA) available from reputable suppliers . This purity threshold ensures that the material is suitable for use as a building block in multi-step synthetic sequences without introducing significant impurities that could complicate reaction outcomes or purification workflows. While higher-purity grades (e.g., 98% or >99%) are available for certain piperazine derivatives from specialized manufacturers, the 95% minimum purity for this specific compound reflects a balance between cost-effectiveness and research-grade reliability that is documented with traceable analytical data.

Quality Control Chemical Purity Analytical Chemistry

3-(3-Bromophenyl)-1-ethylpiperazine (CAS 1248907-45-0) | Optimal Research and Procurement Scenarios


Medicinal Chemistry: Synthesis of Meta-Substituted Phenylpiperazine Derivatives for SAR Exploration

This compound is optimally deployed as a key intermediate in medicinal chemistry programs requiring systematic exploration of structure-activity relationships around the piperazine scaffold. The meta-bromophenyl substitution pattern provides a distinct electronic and steric profile compared to ortho- and para-isomers, enabling researchers to probe the effects of substituent position on target binding . The bromine atom serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for late-stage diversification of the aryl moiety while maintaining the integrity of the piperazine core and N-ethyl substituent . This makes the compound particularly valuable for generating focused libraries of analogs in hit-to-lead optimization campaigns.

Synthetic Methodology Development: Cross-Coupling Reaction Optimization Using Aryl Bromide Substrates

The compound's aryl bromide functionality makes it a suitable substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies. The meta-substitution pattern presents a distinct electronic environment that influences oxidative addition rates and transmetalation efficiency relative to ortho- or para-bromophenyl systems, providing a meaningful test case for evaluating catalyst systems and reaction conditions . The presence of the piperazine ring, which contains both tertiary and secondary amine nitrogens, also offers an opportunity to assess catalyst compatibility with basic nitrogen-containing heterocycles—a common challenge in cross-coupling chemistry. The defined 95% purity ensures that reaction outcomes reflect catalyst performance rather than substrate impurities.

Chemical Procurement: Sourcing a Defined-Regioisomer Building Block with Traceable Analytical Documentation

From a procurement standpoint, this compound represents a well-characterized building block with explicit regioisomeric identity (meta-substituted bromophenyl), certified purity (≥95%), and defined storage requirements (2-8°C) . The availability of certificates of analysis and safety data sheets from established suppliers provides the traceability required for publication in peer-reviewed journals and for inclusion in electronic laboratory notebooks (ELNs). The compound's classification with GHS hazard statements (H315, H319, H335) and defined precautionary handling guidelines also facilitates compliance with institutional chemical hygiene and safety protocols . For laboratories requiring a bromophenylpiperazine scaffold with unambiguous structural assignment and documented purity, this compound offers a procurement-ready solution that minimizes the time and analytical resources required for in-house structural verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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